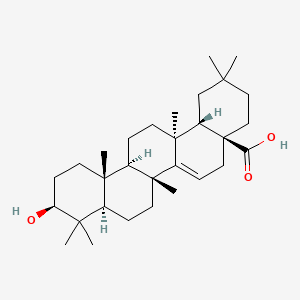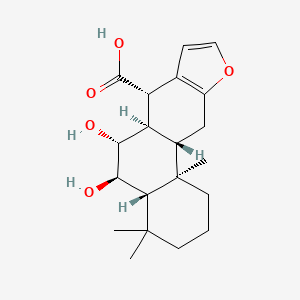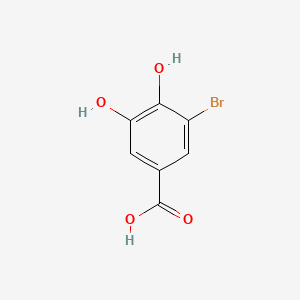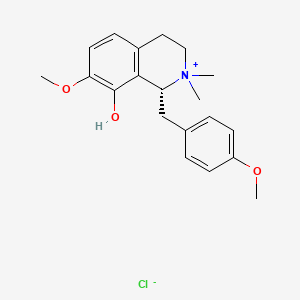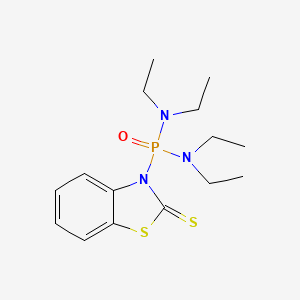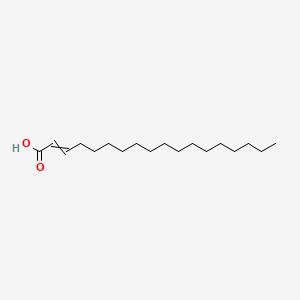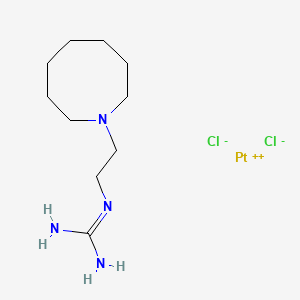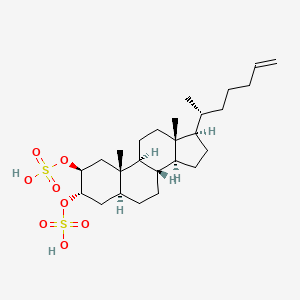
4,4'-Biphenyldithiol
Overview
Description
4,4’-Biphenyldithiol (BPDT) is a dithiol and a member of biphenyls . It is an aryl dithiol that is prepared by taking a mixture of stannous chloride dihydrate and glacial acetic acid with anhydrous hydrogen chloride .
Synthesis Analysis
BPDT is synthesized by taking a mixture of stannous chloride dihydrate and glacial acetic acid with anhydrous hydrogen chloride . In a study, it was used to evaluate the effectiveness of thiol removal using ReSERS .Molecular Structure Analysis
The experimentally determined intramolecular S-S distance is 10.6115 (1) Å with a significant twist across the biphenyl rings of 26.6 (1)° .Chemical Reactions Analysis
BPDT forms a self-assembled monolayer on a variety of surfaces by attaching one thiol group to the surface while the other can create nucleation sites for other functional groups .Physical And Chemical Properties Analysis
BPDT is a solid at 20°C . It has a molecular weight of 218.33 . Its melting point ranges from 181.0 to 185.0°C . It is air sensitive and should be stored under inert gas . It appears as a white to yellow powder to crystal .Scientific Research Applications
Functionalization of Iron Nanoparticles
BPDT can be used to functionalize iron nanoparticles (NPs) with a gold shell (Fe−Au) on a polyethylene substrate . This application is particularly useful in the field of nanotechnology, where functionalized nanoparticles can be used for various purposes such as drug delivery, magnetic resonance imaging (MRI), and catalysis.
Coating on Gallium Arsenide Substrate
BPDT can also be coated on the p-doped gallium arsenic (GaAs) substrate for a variety of semiconductor applications . GaAs is a compound of the elements gallium and arsenic, and it is a III-V direct bandgap semiconductor with a zinc blende crystal structure. BPDT coating can enhance the properties of the GaAs substrate, making it more suitable for high-frequency and low-noise devices.
Surface-Enhanced Raman Scattering Studies
BPDT has been investigated in surface-enhanced Raman scattering (SERS) studies at a silver island film . SERS is a surface-sensitive technique that enhances Raman scattering by molecules adsorbed on rough metal surfaces or nanostructures such as nanoparticles. The study of BPDT in SERS can provide valuable insights into its molecular structure and behavior.
Formation of Self-Assembled Monolayers
BPDT forms a self-assembled monolayer on a variety of surfaces by attaching one thiol group to the surface while the other can create nucleation sites for other functional groups . This property is useful in the creation of thin films and coatings in various scientific and technological applications.
Study of Adsorption Behavior on Metal Surfaces
The significant Raman scattering enhancement of BPDT on metal surfaces makes it a good candidate for studying the orientation and adsorption behavior of molecules on metal surfaces . This can provide valuable information for the development of sensors and other devices that rely on molecular adsorption.
Investigation of Surface-Phenyl Ring Interaction
The broadening of ring stretching bands in the SERS spectrum of BPDT indicates the presence of surface-phenyl ring interaction . This interaction is of interest in the study of surface chemistry and the development of surface-sensitive devices.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-sulfanylphenyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPKUXAKHIINGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219797 | |
| Record name | 4,4'-Thiobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Biphenyldithiol | |
CAS RN |
6954-27-4 | |
| Record name | [1,1′-Biphenyl]-4,4′-dithiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6954-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Thiobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Biphenyldithiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Thiobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-biphenyl]-4,4'-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-THIOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRF2J4LARU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4,4'-Biphenyldithiol interact with metal surfaces?
A1: 4,4'-Biphenyldithiol exhibits a strong affinity for metal surfaces, particularly gold and silver, forming self-assembled monolayers (SAMs). [, , , ] The sulfur atoms in the dithiol group chemically adsorb onto the metal surface, creating a well-ordered monolayer. [, , , ] This interaction is crucial for applications in molecular electronics and sensing.
Q2: What is the role of the phenyl rings in BPDT's interaction with metal surfaces?
A2: The phenyl rings in BPDT influence its orientation and packing on the metal surface. [] Studies suggest that the phenyl rings prefer a perpendicular orientation to the surface, maximizing π-π interactions between adjacent molecules. [, ]
Q3: How does the presence of 4,4'-Biphenyldithiol on a metal surface affect its electrochemical properties?
A3: The formation of a BPDT SAM on a metal electrode can significantly influence its electrochemical behavior. [, , ] For instance, it can act as a molecular wire, facilitating electron transfer between the electrode and redox-active species in solution. [, , ]
Q4: Can you elaborate on the structure of 4,4'-Biphenyldithiol and provide spectroscopic data?
A4: 4,4'-Biphenyldithiol consists of two phenyl rings connected by a single bond, with each ring bearing a thiol (-SH) group at the para position. Its molecular formula is C12H10S2, and its molecular weight is 218.33 g/mol. [, ] Spectroscopic characterization reveals characteristic vibrational bands in Raman and Infrared spectroscopy, particularly those associated with C-H, C-C, and C-S bonds. [, , , ] DFT calculations have been instrumental in assigning these vibrational modes. [, ]
Q5: Is 4,4'-Biphenyldithiol stable under ambient conditions?
A5: While BPDT is relatively stable in its solid state, the thiol groups are susceptible to oxidation, particularly in solution and under ambient conditions. [, ] This can lead to the formation of disulfides, impacting its performance in applications requiring free thiol groups. [, ]
Q6: What strategies can be employed to enhance the stability of 4,4'-Biphenyldithiol-based systems?
A6: Several approaches can be considered to improve BPDT stability: * Controlled environment: Conducting experiments under inert atmosphere and using degassed solvents can minimize oxidation. []* Protective layers: Introducing protective layers on top of the BPDT SAM can shield it from oxidizing agents. [, ]* Molecular design: Modifying the BPDT structure, such as introducing bulky substituents near the thiol groups, can hinder oxidation. []
Q7: What are the potential applications of 4,4'-Biphenyldithiol in material science and nanotechnology?
A7: BPDT's unique properties make it a promising candidate for various applications, including:
- Molecular electronics: Building blocks for molecular wires, diodes, and transistors due to its ability to form well-defined junctions with metal electrodes. [, , , ]
- Sensing: Development of highly sensitive and selective sensors for detecting specific analytes, leveraging its ability to form SAMs and interact with target molecules. [, , ]
- Catalysis: Anchoring catalytic metal nanoparticles onto surfaces, creating efficient heterogeneous catalysts. [, ]
- Surface modification: Tuning the surface properties of materials by forming SAMs, influencing their wettability, adhesion, and biocompatibility. [, , ]
Q8: How have computational methods contributed to our understanding of 4,4'-Biphenyldithiol?
A8: Computational studies, particularly Density Functional Theory (DFT) calculations, have been crucial in understanding BPDT's electronic structure, vibrational modes, and interactions with metal surfaces. [, , , ] These calculations provide valuable insights into the relationship between its structure and properties, guiding experimental design and interpretation.
Q9: How does modifying the structure of 4,4'-Biphenyldithiol, such as introducing substituents, affect its properties and applications?
A9: Structural modifications can significantly alter BPDT's properties:
- Electronic properties: Introducing electron-donating or electron-withdrawing groups can tune its energy levels, impacting its conductivity and potential applications in molecular electronics. [, , ]
- Self-assembly: Modifying the size and nature of substituents can influence its packing on surfaces, affecting the morphology and properties of the resulting SAMs. [, , ]
- Stability: Bulky substituents near the thiol groups can provide steric hindrance, potentially enhancing its resistance to oxidation. [, ]
Q10: Are there any known safety concerns associated with handling 4,4'-Biphenyldithiol?
A10: As with any chemical, appropriate safety precautions should be taken when handling BPDT. While detailed toxicological data may be limited, it's advisable to handle it in a well-ventilated area using appropriate personal protective equipment to minimize exposure. []
Q11: What are the potential environmental implications of using 4,4'-Biphenyldithiol, and are there strategies to mitigate them?
A11: While extensive ecological data on BPDT is limited, responsible practices should be followed to minimize environmental release. [, ] This includes proper waste disposal, recycling solvents, and exploring alternative, more environmentally friendly synthetic routes or substitute molecules where feasible. []
Q12: What are the future research directions for 4,4'-Biphenyldithiol?
A12: Research on BPDT is poised for further exploration in areas such as:
- Developing novel molecular electronic devices: Exploring its potential in fabricating high-performance molecular diodes, transistors, and memory devices. [, , ]
- Designing advanced sensing platforms: Creating highly sensitive and selective sensors for environmental monitoring, medical diagnostics, and food safety applications. [, , ]
- Improving stability and processability: Developing strategies to enhance its stability under ambient conditions and exploring its incorporation into different device architectures. [, , ]
Q13: How can cross-disciplinary collaborations advance 4,4'-Biphenyldithiol research?
A13: Collaboration between chemists, physicists, materials scientists, and engineers is crucial to drive innovation in BPDT research. Combining expertise in synthesis, characterization, device fabrication, and theoretical modeling can lead to breakthroughs in its applications and unlock its full potential. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



